molecular formula C14H11ClF2N6S B10938536 N-{(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10938536
M. Wt: 368.8 g/mol
InChI Key: OZJZNIAQLRPDKZ-FBCYGCLPSA-N
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Description

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Formation of the triazole ring: This can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile.

    Formation of the difluoromethyl and methylsulfanyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Condensation reaction: The final step involves the condensation of the pyrazole and triazole intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: Application in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or activation.

Mechanism of Action

The mechanism of action of N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-{(E)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

N-{(E)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of both chlorophenyl and difluoromethyl groups, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H11ClF2N6S

Molecular Weight

368.8 g/mol

IUPAC Name

(E)-1-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C14H11ClF2N6S/c1-24-14-22-21-13(12(16)17)23(14)19-7-9-6-18-20-11(9)8-2-4-10(15)5-3-8/h2-7,12H,1H3,(H,18,20)/b19-7+

InChI Key

OZJZNIAQLRPDKZ-FBCYGCLPSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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